3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
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Overview
Description
3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a chlorine atom and a hydroxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-hydroxy-3,5-dimethylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-N-(4-oxo-3,5-dimethylphenyl)benzamide.
Reduction: Formation of 3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzylamine.
Substitution: Formation of 3-azido-N-(4-hydroxy-3,5-dimethylphenyl)benzamide or 3-thio-N-(4-hydroxy-3,5-dimethylphenyl)benzamide.
Scientific Research Applications
3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the benzamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-hydroxy-3,5-dimethoxyphenyl)benzamide
- 3-chloro-N-(4-hydroxy-3,5-dipropylphenyl)benzamide
- 3-chloro-N-(4-hydroxy-3,5-diisopropylphenyl)benzamide
Uniqueness
3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is unique due to the presence of both chlorine and hydroxy-dimethylphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-6-13(7-10(2)14(9)18)17-15(19)11-4-3-5-12(16)8-11/h3-8,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUMQAZZNLCVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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